Cas no 50737-34-3 (5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole)
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole
- 5-chloromethyl-3-ethyl-1,2,4-oxadiazole
- 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole(SALTDATA: FREE)
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- MDL: MFCD08059891
- Inchi: InChI=1S/C5H7ClN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3
- InChI Key: RHMCCYHKNUZCCU-UHFFFAOYSA-N
- SMILES: CCC1=NOC(=N1)CCl
Computed Properties
- Exact Mass: 146.02500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.23
- Boiling Point: 220.924°C at 760 mmHg
- Flash Point: 87.412°C
- Refractive Index: 1.483
- PSA: 38.92000
- LogP: 1.37080
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2115-25g |
5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 95% | 25g |
$1600 | 2023-09-07 | |
| Chemenu | CM281551-1g |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 95% | 1g |
$433 | 2021-08-18 | |
| Chemenu | CM281551-5g |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 95% | 5g |
$1299 | 2021-08-18 | |
| TRC | C384365-50mg |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384365-100mg |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384365-500mg |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Alichem | A449039826-1g |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 95% | 1g |
$261.80 | 2023-09-01 | |
| Alichem | A449039826-5g |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 95% | 5g |
$755.78 | 2023-09-01 | |
| Chemenu | CM281551-1g |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole |
50737-34-3 | 95% | 1g |
$267 | 2024-07-16 | |
| abcr | AB217038-250 mg |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole, 95%; . |
50737-34-3 | 95% | 250 mg |
€204.20 | 2023-07-20 |
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole Suppliers
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole: A Comprehensive Overview
The compound 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole, identified by the CAS number 50737-34-3, is a heterocyclic organic compound with a unique structure and diverse applications. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the chloromethyl group at position 5 and the ethyl group at position 3 imparts specific chemical properties that make this compound valuable in various fields.
Oxadiazoles are known for their stability and reactivity, making them suitable for use in pharmaceuticals, agrochemicals, and materials science. The 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole structure is particularly interesting due to its ability to undergo various chemical transformations. Recent studies have highlighted its potential as a building block for synthesizing bioactive compounds. For instance, researchers have explored its role in developing new drug candidates with anti-inflammatory and anticancer properties.
The synthesis of 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole typically involves a multistep process that includes nucleophilic substitution and cyclization reactions. The chloromethyl group serves as a reactive site for further functionalization, enabling the attachment of various substituents. This feature has been exploited in the development of novel materials with tailored properties. For example, scientists have reported the use of this compound in creating advanced polymers with improved thermal stability and mechanical strength.
In the field of agrochemistry, 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole has shown promise as a precursor for herbicides and fungicides. Its ability to interact with biological systems at molecular levels makes it a valuable tool in crop protection. Recent research has focused on optimizing its bioavailability and reducing environmental impact through green chemistry approaches.
The structural versatility of 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole also extends to its application in catalysis. Studies have demonstrated its potential as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. This has opened new avenues for its use in industrial processes and sustainable chemistry.
In conclusion, 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole (CAS No: 50737-34-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity continue to drive innovative research and development efforts. As advancements in synthetic methods and material science progress, this compound is expected to play an increasingly important role in addressing global challenges in health, agriculture, and industry.
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